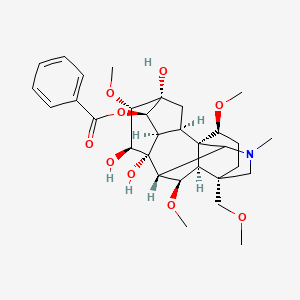

Benzoylhypaconine

Description

Propriétés

Formule moléculaire |

C31H43NO9 |

|---|---|

Poids moléculaire |

573.7 g/mol |

Nom IUPAC |

[(1S,2R,3R,4R,5R,6S,7S,8R,9R,13S,16S,17R,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |

InChI |

InChI=1S/C31H43NO9/c1-32-14-28(15-37-2)12-11-18(38-3)30-17-13-29(35)25(41-27(34)16-9-7-6-8-10-16)19(17)31(36,24(33)26(29)40-5)20(23(30)32)21(39-4)22(28)30/h6-10,17-26,33,35-36H,11-15H2,1-5H3/t17-,18+,19-,20+,21+,22-,23?,24+,25-,26+,28+,29-,30+,31-/m1/s1 |

Clé InChI |

MDFCJNFOINXVSU-SQZQQIIISA-N |

SMILES isomérique |

CN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC)OC)COC |

SMILES canonique |

CN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)COC |

Origine du produit |

United States |

Foundational & Exploratory

Pharmacological Profile of Benzoylhypaconine: An In-Depth Examination of its Effects on Cardiac Ion Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylhypaconine, a C19-diterpenoid alkaloid derived from plants of the Aconitum species, has garnered scientific interest for its potential cardiovascular effects. As a member of the aconitine (B1665448) alkaloid family, its pharmacological actions are intrinsically linked to the modulation of cardiac ion channels, the fundamental regulators of cardiac excitability and contractility. This technical guide provides a comprehensive overview of the known pharmacological effects of this compound on cardiac ion channels, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Pharmacological Effects on Cardiac Ion Channels

The primary mechanism of action for many Aconitum alkaloids, including likely effects of this compound, revolves around their interaction with voltage-gated sodium channels (Nav). However, their influence extends to other critical ion channels that govern the cardiac action potential.

Sodium Channels (INa)

Aconitum alkaloids are well-documented for their potent effects on cardiac sodium channels, primarily Nav1.5, which is responsible for the rapid upstroke of the cardiac action potential. These alkaloids are known to cause persistent activation of sodium channels by binding to site 2 of the channel protein. This action leads to a sustained inward sodium current, which can result in membrane depolarization, increased excitability, and the generation of arrhythmias. While specific quantitative data for this compound is limited, studies on related diterpenoid alkaloids from Aconitum coreanum have demonstrated a dose-dependent prolongation of the action potential duration in guinea pig ventricular myocytes, an effect consistent with modulation of sodium channel activity. For instance, one such alkaloid increased the action potential duration at 90% repolarization (APD90) from 218.7 ± 14.2 ms (B15284909) to 261.2 ± 24.8 ms at a concentration of 3 µmol/L, and from 428.5 ± 35.8 ms to 699.4 ± 43.3 ms at 10 µmol/L.[1]

Table 1: Effects of Related Diterpenoid Alkaloids on Cardiac Action Potential Duration

| Compound | Concentration (µmol/L) | Cell Type | Parameter | Control Value (ms) | Treated Value (ms) | Reference |

| Diterpenoid Alkaloid from A. coreanum | 3 | Guinea Pig Ventricular Myocytes | APD90 | 218.7 ± 14.2 | 261.2 ± 24.8 | |

| Diterpenoid Alkaloid from A. coreanum | 10 | Guinea Pig Ventricular Myocytes | APD90 | 428.5 ± 35.8 | 699.4 ± 43.3 |

Potassium Channels (IK)

The influence of diterpenoid alkaloids extends to potassium channels, which are crucial for the repolarization phase of the cardiac action potential. Research on a series of lipo-alkaloids based on the 14-benzoylaconine structure, a core structure related to this compound, has revealed activities on G protein-coupled inwardly-rectifying potassium channels (GIRK) and the human ether-à-go-go-related gene (hERG) channels.[2] These findings suggest that this compound may also modulate these potassium channels, thereby affecting cardiac repolarization and potentially contributing to its arrhythmogenic or anti-arrhythmic profile depending on the specific effects and concentrations. Lipo-alkaloids derived from a similar structural background have shown selective inhibitory effects on GIRK channels, highlighting a potential avenue for developing more targeted antiarrhythmic agents.[2]

Calcium Channels (ICa)

The role of this compound in modulating cardiac calcium channels is less defined. However, the cardiotoxicity of related alkaloids like aconitine involves alterations in intracellular calcium homeostasis, which can trigger arrhythmias.[3] Aconitine has been shown to induce Ca2+ influx through the p38 MAPK signaling pathway, leading to cardiomyocyte apoptosis.[4] This suggests that this compound could indirectly or directly affect calcium channels or calcium handling within the cardiomyocyte.

Experimental Protocols

The investigation of the pharmacological effects of this compound on cardiac ion channels primarily relies on the patch-clamp technique, which allows for the direct measurement of ion currents across the cell membrane of isolated cardiomyocytes or in heterologous expression systems.

Cardiomyocyte Isolation

-

Animal Model: Guinea pigs are a common model for studying cardiac electrophysiology.

-

Enzymatic Dissociation: Hearts are excised and retrogradely perfused on a Langendorff apparatus with a Ca2+-free solution, followed by perfusion with a solution containing collagenase and protease to digest the extracellular matrix.

-

Cell Dispersion: The digested ventricular tissue is minced and gently agitated to release individual cardiomyocytes.

-

Storage: Isolated myocytes are stored in a high-potassium "KB" medium at room temperature before electrophysiological recording.[1]

Whole-Cell Patch-Clamp Recording

-

Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 1-3 MΩ when filled with the internal solution.

-

Solutions: The external (bath) solution is typically a Tyrode's solution containing physiological concentrations of ions. The internal (pipette) solution is formulated to mimic the intracellular ionic environment.

-

Giga-seal Formation: The micropipette is brought into contact with the cell membrane of a single cardiomyocyte, and gentle suction is applied to form a high-resistance seal (gigaseal).

-

Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured by a brief pulse of suction or a voltage transient, allowing for electrical access to the entire cell.

-

Data Acquisition:

-

Voltage-Clamp Mode: Used to measure specific ion currents (INa, IK, ICa) by holding the membrane potential at a set level and recording the current required to maintain that potential during voltage steps.

-

Current-Clamp Mode: Used to record the membrane potential (action potentials) while injecting a known current.[1]

-

Signaling Pathways

The cardiotoxicity of Aconitum alkaloids is not solely due to direct ion channel modulation but also involves complex intracellular signaling pathways.

Aconitine-Induced Signaling

Studies on aconitine, a closely related alkaloid, have shed light on the potential signaling cascades that this compound might trigger. Aconitine-induced cardiotoxicity involves:

-

Oxidative Stress: Aconitine can increase the production of reactive oxygen species (ROS), leading to oxidative stress.[5]

-

Mitochondrial Dysfunction: It can activate mitochondria-mediated apoptosis pathways by regulating PGC-1α.[5]

-

Inflammation: Aconitine can induce cardiomyocyte inflammation and apoptosis by activating the NLRP3/ASC/caspase-3 signaling pathway.[5]

-

p38 MAPK Pathway: Aconitine can promote Ca2+ influx and cardiomyocyte apoptosis through the p38 MAPK signaling pathway, which also upregulates the expression of the TRPV2 channel.[4]

-

BNIP3-dependent Mitophagy and TNFα-NLRP3 Axis: Aconitine has been shown to induce cardiomyocyte damage by mitigating BNIP3-dependent mitophagy and activating the TNFα-NLRP3 signaling axis.[6]

Conclusion

This compound, as a diterpenoid alkaloid, likely exerts its primary pharmacological effects on the heart through the modulation of voltage-gated sodium channels, leading to alterations in cardiac action potential duration and excitability. Evidence from related compounds also suggests a potential role for potassium channel modulation. The cardiotoxic effects observed with this class of alkaloids are complex, involving not only direct ion channel interactions but also the activation of intracellular signaling cascades leading to oxidative stress, mitochondrial dysfunction, inflammation, and apoptosis. Further detailed electrophysiological studies specifically on this compound are warranted to fully elucidate its quantitative effects on individual cardiac ion channels and to better understand its therapeutic and toxicological profile. This will be crucial for any future consideration of this compound in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Diterpene Lipo-Alkaloids with Selective Activities on Cardiac K+ Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Aconitine Induces TRPV2-Mediated Ca2+ Influx through the p38 MAPK Signal and Promotes Cardiomyocyte Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aconitine induces cardiomyocyte damage by mitigating BNIP3‐dependent mitophagy and the TNFα‐NLRP3 signalling axis - PMC [pmc.ncbi.nlm.nih.gov]

The Benzoylhypaconine Biosynthesis Pathway in Aconitum carmichaeli: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aconitum carmichaeli is a vital herb in traditional medicine, renowned for its diverse profile of C19-diterpenoid alkaloids, which are both therapeutically active and highly toxic. The biosynthesis of these complex molecules, including benzoylhypaconine (B8069442), is a sophisticated process that the scientific community is progressively unraveling. While the complete pathway is not yet fully elucidated, significant advancements through transcriptomics and functional genomics have illuminated the key enzymatic steps and regulatory mechanisms. This guide provides an in-depth overview of the putative this compound biosynthesis pathway, consolidating current research findings. It includes quantitative data on metabolite distribution and gene expression, detailed experimental protocols for key analytical techniques, and pathway visualizations to facilitate a comprehensive understanding for researchers in drug discovery and plant biochemistry.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-stage process originating from central isoprenoid metabolism. It involves the formation of a complex diterpenoid backbone, which is then extensively modified by a series of tailoring enzymes. The pathway can be broadly divided into three main phases: the formation of the C20 diterpene skeleton, the modification into the C19-diterpenoid alkaloid core, and the terminal acylation steps.

Phase 1: Formation of the ent-Kaurene (B36324) Skeleton

The journey begins with the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are produced via the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.

-

GGPP Synthesis : Four molecules of IPP are sequentially condensed to form the C20 compound geranylgeranyl pyrophosphate (GGPP). This reaction is catalyzed by geranylgeranyl pyrophosphate synthase (GGPPS) .[1]

-

Diterpene Cyclization : GGPP undergoes a two-step cyclization to form the tetracyclic diterpene skeleton.

-

First, ent-copalyl diphosphate (B83284) synthase (CDPS) catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[1]

-

Next, ent-kaurene synthase (KS) facilitates a second cyclization of ent-CPP to produce ent-kaurene.[2]

-

ent-CPP is a critical branch point, serving as the sole precursor for all diterpenoid alkaloids in A. carmichaelii.[2]

Phase 2: Formation of the C19-Diterpenoid Alkaloid Core

This phase is characterized by a series of complex oxidative reactions, rearrangements, and the incorporation of a nitrogen atom, leading to the characteristic C19-norditerpenoid skeleton. These steps are largely putative and are thought to be primarily catalyzed by cytochrome P450 monooxygenases (CYPs).

-

Oxidation of ent-Kaurene : The ent-kaurene skeleton undergoes extensive oxidation and hydroxylation. While the exact intermediates are not fully confirmed, this cascade leads to a highly decorated C20-diterpenoid precursor.

-

Nitrogen Incorporation : A key step in alkaloid formation is the incorporation of a nitrogen atom, likely from an amino acid donor, to form an atisine-type C20-diterpenoid alkaloid intermediate.

-

Skeletal Rearrangement and Carbon Loss : The C20 skeleton undergoes rearrangement and the loss of one carbon atom (often the C-20) to form the characteristic aconitine-type C19 skeleton.[3] This is a defining feature of alkaloids like hypaconitine (B608023), mesaconitine, and aconitine.

Phase 3: Terminal Tailoring Steps to this compound

The final phase involves specific modifications to the C19-diterpenoid alkaloid core to produce hypaconitine, followed by a crucial benzoylation step.

-

Formation of Hypaconitine : The aconitine-type skeleton is further modified through hydroxylations and methylations to yield hypaconitine. Hypaconitine is structurally characterized by a hydroxyl group at C-8 and a methyl group at N-ethyl.

-

Benzoylation of Hypaconitine : The terminal step is the esterification of the C-14 hydroxyl group of hypaconitine with a benzoyl group. This reaction is catalyzed by a putative benzoyl-CoA-dependent acyltransferase , likely belonging to the BAHD (BEAT, AHCT, HCBT, DAT) family of enzymes.[4] This acylation converts hypaconitine into this compound, which is a monoester diterpenoid alkaloid with significantly lower toxicity than its diester counterparts like aconitine.[5]

Visualizing the Pathway and Relationships

Putative this compound Biosynthesis Pathway

Caption: Putative biosynthetic pathway of this compound in A. carmichaeli.

Logical Relationship of Aconitum Alkaloid Types

Caption: Structural relationships between major diterpenoid alkaloid classes in Aconitum.

Quantitative Data

Quantitative analysis reveals that the biosynthesis and accumulation of these alkaloids are tightly regulated and tissue-specific. The highest concentrations are typically found in the roots, which aligns with the expression patterns of key biosynthetic genes.

Table 1: Diterpenoid Alkaloid Content in A. carmichaelii Tissues

| Compound | Lateral Root (%) | Main Root (%) | Leaf (%) |

| Diester-DAs (Total) | ~0.27% | Not specified | ~0.01% |

| Aconitine (AC) | High | Detected | Low |

| Mesaconitine (MA) | High | Detected | Low |

| Hypaconitine (HA) | Highest | Detected | Low |

| Monoester-DAs (Total) | < 0.002% | Not detected | Not detected |

| This compound | Trace | Not detected | Not detected |

Source: Data compiled from Gao et al., 2019.[6] Note: Values represent the percentage of dry weight. "High/Low" indicates relative abundance where specific percentages were not provided for all compounds.

Table 2: Expression Levels (FPKM) of Candidate Biosynthetic Genes in A. carmichaelii Tissues

| Gene Family | Candidate Gene ID | Flower | Bud | Leaf | Root | Putative Function |

| GGPPS | Unigene104764 | 13.9 | 16.7 | 10.5 | 65.8 | Geranylgeranyl pyrophosphate synthase |

| CDPS | Unigene035122 | 1.1 | 1.2 | 0.9 | 139.7 | ent-Copalyl diphosphate synthase |

| KS | c104318_g1 | 1.5 | 1.1 | 0.8 | 112.3 | ent-Kaurene synthase |

| CYP450 | Unigene034250 | 0.1 | 0.1 | 0.0 | 11.4 | Diterpenoid modification |

| CYP450 | Unigene034249 | 0.0 | 0.0 | 0.0 | 10.1 | Diterpenoid modification |

| BAHD | c97968_g1 | 2.3 | 1.8 | 1.1 | 25.6 | Acyltransferase |

Source: Data compiled from Pal et al., 2017 and Zhao et al., 2018.[1][4] FPKM (Fragments Per Kilobase of transcript per Million mapped reads) values indicate gene expression levels. Higher values are highlighted in bold to show root-specific expression.

Experimental Protocols

Protocol 4.1: Extraction and UPLC-MS/MS Analysis of Aconitum Alkaloids

This protocol outlines a method for the simultaneous quantification of major diterpenoid alkaloids from plant material.

1. Sample Preparation and Extraction: a. Grind dried plant material (e.g., lateral roots) to a fine powder (pass through a 0.45 mm sieve). b. Accurately weigh 1.0 g of powder into a centrifuge tube. c. Add 1.0 mL of 30% aqueous ammonia (B1221849) solution and vortex for 20 minutes at room temperature to basify the sample.[7] d. Add 20 mL of diethyl ether and extract in an ultrasonic bath for 10 minutes.[7] e. Centrifuge the mixture and carefully decant the ether phase into a clean tube. f. Repeat the ether extraction twice more. Combine all ether extracts. g. Evaporate the combined extracts to dryness under a stream of nitrogen at 40°C. h. Reconstitute the dried residue in a known volume (e.g., 1.0 mL) of the initial mobile phase (e.g., acetonitrile/water 50:50 v/v). i. Filter the solution through a 0.22 µm syringe filter prior to injection.

2. UPLC-MS/MS Conditions:

- Chromatographic System: Agilent 1290 UHPLC system or equivalent.[8]

- Column: A reverse-phase C18 column (e.g., Shiseido Capcell Pak C18, 3 x 100 mm, 3 µm).[9]

- Mobile Phase:

- A: 0.1% Formic acid in water.[9]

- B: Acetonitrile.[9]

- Gradient Elution: A typical gradient would be: 0-3 min, 40% B; 3-10 min, 40-70% B; 10-12 min, 70-80% B; followed by re-equilibration.[9]

- Flow Rate: 0.4 mL/min.[9]

- Column Temperature: 30°C.[9]

- Mass Spectrometer: Triple quadrupole (QQQ) mass spectrometer with an electrospray ionization (ESI) source.[8]

- Ionization Mode: Positive ion mode.

- Detection: Multiple Reaction Monitoring (MRM). Precursor-to-product ion transitions for each target alkaloid (e.g., hypaconitine, this compound) must be optimized using authentic standards.

3. Quantification: a. Prepare a series of calibration standards of authentic compounds (aconitine, hypaconitine, this compound, etc.) in the initial mobile phase. b. Generate a calibration curve by plotting peak area against concentration for each analyte. c. Calculate the concentration of each alkaloid in the plant sample based on the calibration curve.

Protocol 4.2: In Vitro Assay for a Candidate BAHD Acyltransferase

This protocol provides a general workflow for testing the function of a candidate acyltransferase enzyme involved in the final benzoylation step.

1. Enzyme Preparation: a. Clone the full-length coding sequence of the candidate BAHD gene from A. carmichaelii cDNA into an E. coli expression vector (e.g., pET-28a). b. Transform the construct into an expression strain like E. coli BL21(DE3). c. Induce protein expression with IPTG and purify the recombinant His-tagged protein using Ni-NTA affinity chromatography. d. Confirm protein purity and concentration via SDS-PAGE and a Bradford assay.

2. Enzymatic Reaction: a. Prepare the reaction mixture in a total volume of 100 µL in 100 mM Tris-HCl buffer (pH 7.5).[10] b. The reaction should contain:

- Acyl Acceptor: 200 µM Hypaconitine.

- Acyl Donor: 60 µM Benzoyl-CoA.

- Purified Enzyme: 5-10 µg of the recombinant BAHD protein.[10] c. Prepare negative controls: one without the enzyme and one without the benzoyl-CoA substrate. d. Incubate the reaction at 30°C for 30-60 minutes.[10] e. Terminate the reaction by adding 20 µL of 0.5% trifluoroacetic acid or by adding an equal volume of ice-cold ethyl acetate (B1210297) for extraction.[10]

3. Product Analysis: a. Centrifuge the terminated reaction to pellet the precipitated protein. b. Directly analyze the supernatant using the UPLC-MS/MS method described in Protocol 4.1. c. Look for the appearance of a new peak in the full-enzyme reaction that is absent in the controls. d. Confirm the identity of the new peak as this compound by comparing its retention time and mass spectrum (parent and fragment ions) to an authentic standard.

Experimental Workflow Diagram

Caption: General workflow for identifying and functionally validating pathway components.

Conclusion and Future Directions

The biosynthesis of this compound in A. carmichaelii is a complex pathway culminating from the coordinated action of multiple enzyme families. Transcriptomic data strongly supports the root as the primary site of biosynthesis, with key genes for the diterpenoid backbone and subsequent modifications showing significantly elevated expression in this tissue. While the upstream pathway to the ent-kaurene skeleton is well-established, the subsequent oxidative and tailoring steps that form the C19-diterpenoid alkaloid core remain largely putative and are a critical area for future research. The functional characterization of the specific cytochrome P450s and the terminal BAHD acyltransferase responsible for converting hypaconitine to this compound will be pivotal in fully elucidating this pathway. Such knowledge is essential for metabolic engineering efforts aimed at modulating the production of these potent alkaloids for improved therapeutic applications and reduced toxicity.

References

- 1. De Novo RNA Sequencing and Expression Analysis of Aconitum carmichaelii to Analyze Key Genes Involved in the Biosynthesis of Diterpene Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional identification of the terpene synthase family involved in diterpenoid alkaloids biosynthesis in Aconitum carmichaelii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Probing the transcriptome of Aconitum carmichaelii reveals the candidate genes associated with the biosynthesis of the toxic aconitine-type C19-diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological effects, molecular mechanisms, and pharmacokinetics of benzoylaconine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Metabolomics of Clinical Poisoning by Aconitum Alkaloids Using Derivatization LC-MS [frontiersin.org]

- 9. brieflands.com [brieflands.com]

- 10. Frontiers | Structural and Biochemical Insights Into Two BAHD Acyltransferases (AtSHT and AtSDT) Involved in Phenolamide Biosynthesis [frontiersin.org]

In-depth Structural Analysis of Benzoylhypaconine: A Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzoylhypaconine is a C19-diterpenoid alkaloid found in various species of the genus Aconitum. These plants have a long history in traditional medicine, but their therapeutic use is hampered by the high toxicity of their constituent alkaloids. A thorough understanding of the precise molecular structure of these compounds is paramount for any investigation into their pharmacological activity, toxicity, and potential for therapeutic modification. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of complex natural products like this compound. This guide provides a comprehensive overview of the methodologies involved in such an analysis.

While a complete, publicly available, and tabulated set of experimental ¹H and ¹³C NMR data for this compound is not readily found in the current body of scientific literature, this guide outlines the standard experimental protocols and the expected data presentation for a rigorous structural analysis. The information herein is based on established methodologies for the analysis of aconitine-type diterpenoid alkaloids.

Data Presentation: The Foundation of Structural Elucidation

A comprehensive NMR analysis of this compound would yield a wealth of quantitative data. For clarity and comparative purposes, this data should be meticulously organized into structured tables.

Table 1: ¹H NMR Data for this compound

This table would detail the proton chemical shifts (δH), multiplicities (e.g., s, d, t, q, m), and coupling constants (J) for every proton in the molecule.

| Position | δH (ppm) | Multiplicity | J (Hz) |

| e.g., H-1 | Data | Data | Data |

| e.g., H-2 | Data | Data | Data |

| ... | Data | Data | Data |

Table 2: ¹³C NMR Data for this compound

This table would list the carbon chemical shifts (δC) and the type of carbon (e.g., CH3, CH2, CH, C) as determined by DEPT experiments.

| Position | δC (ppm) | Carbon Type |

| e.g., C-1 | Data | Data |

| e.g., C-2 | Data | Data |

| ... | Data | Data |

Table 3: Key 2D NMR Correlations for this compound

This table would summarize the crucial correlations observed in 2D NMR spectra, such as COSY, HSQC, and HMBC, which are instrumental in piecing together the molecular structure.

| Proton (δH) | COSY Correlations (δH) | HSQC Correlations (δC) | HMBC Correlations (δC) |

| e.g., H-1 | e.g., H-2, H-10 | e.g., C-1 | e.g., C-2, C-5, C-10 |

| e.g., H-2 | e.g., H-1, H-3 | e.g., C-2 | e.g., C-1, C-3, C-4 |

| ... | ... | ... | ... |

Experimental Protocols

The acquisition of high-quality NMR data is contingent upon meticulous experimental procedures. The following outlines a standard workflow for the structural analysis of an aconitine-type alkaloid like this compound.

Isolation and Purification

This compound must first be isolated from the plant source, typically the roots of an Aconitum species. This involves:

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol (B129727) or ethanol.

-

Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids from other constituents.

-

Chromatography: The alkaloid-rich fraction is then purified using a combination of chromatographic techniques, including silica (B1680970) gel column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC). The purity of the isolated this compound is confirmed by HPLC and mass spectrometry.

NMR Sample Preparation

-

Solvent Selection: A high-purity deuterated solvent is chosen, typically deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD), in which the sample is fully soluble.

-

Concentration: An appropriate concentration of the purified this compound is dissolved in the chosen solvent.

-

Internal Standard: A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).

-

NMR Tube: The solution is transferred to a clean, high-precision NMR tube.

NMR Data Acquisition

A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire a suite of 1D and 2D NMR spectra.

-

¹H NMR (Proton): A standard one-dimensional proton spectrum is acquired to determine the chemical shifts, multiplicities, and coupling constants of the protons.

-

¹³C NMR (Carbon-13): A one-dimensional carbon spectrum, often with proton decoupling, is acquired to identify the chemical shifts of all carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are performed to differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): A 2D COSY spectrum is acquired to identify proton-proton spin-spin couplings, revealing which protons are adjacent to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): A 2D HSQC spectrum is used to correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): A 2D HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY spectrum can be used to determine the spatial proximity of protons, providing insights into the stereochemistry of the molecule.

Visualization of Structural Elucidation Workflow and Data Relationships

Graphviz diagrams can effectively illustrate the logical flow of the structural analysis and the relationships between different NMR data sets.

Caption: Workflow for the structural elucidation of this compound.

Exploring the Neuroprotective Properties of Benzoylhypaconine: A Technical Guide

Introduction

Benzoylhypaconine is a diterpenoid alkaloid found in plants of the Aconitum genus. These plants have a long history of use in traditional medicine for various ailments.[1][2] Recent scientific investigations have begun to explore the neuroprotective potential of Aconitum extracts, suggesting a possible therapeutic avenue for neurodegenerative diseases and ischemic brain injury.[3][4][5] This technical guide provides an in-depth overview of the potential neuroprotective mechanisms of this compound, based on the available research on Aconitum plant extracts. The primary focus will be on its potential modulation of key signaling pathways, its anti-inflammatory and antioxidant properties, and the experimental evidence supporting these claims.

Putative Mechanisms of Neuroprotection

The neuroprotective effects of Aconitum extracts, and by extension potentially this compound, appear to be multifactorial, involving the modulation of several critical cellular signaling pathways implicated in neuronal survival and death.

Activation of the PI3K/Akt Signaling Pathway

A key proposed mechanism for the neuroprotective effects of Aconitum extracts is the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is a central regulator of cell survival, proliferation, and apoptosis.

-

Mechanism of Activation: Upon stimulation by neurotrophic factors or other survival signals, PI3K is activated and phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 then recruits and activates Akt (also known as Protein Kinase B).

-

Downstream Effects: Activated Akt phosphorylates a variety of downstream targets to promote cell survival. This includes the inhibition of pro-apoptotic proteins such as Bad and the activation of transcription factors that promote the expression of anti-apoptotic genes like Bcl-2.

A study on a traditional formula containing Aconitum complex demonstrated that its neuroprotective effects in a post-ischemic stroke model were associated with the activation of the PI3K/Akt pathway.

Attenuation of Apoptosis

Apoptosis, or programmed cell death, is a critical process in the pathogenesis of neurodegenerative diseases. Aconitum extracts have been suggested to exert neuroprotective effects by inhibiting apoptotic pathways.

-

Regulation of Bcl-2 Family Proteins: The Bcl-2 family of proteins plays a crucial role in regulating the intrinsic pathway of apoptosis. Anti-apoptotic proteins like Bcl-2 prevent the release of cytochrome c from the mitochondria, while pro-apoptotic proteins like Bax promote it. It is hypothesized that components of Aconitum extracts may modulate the expression of these proteins to favor cell survival.

-

Inhibition of Caspase Activity: Caspases are a family of proteases that execute the final stages of apoptosis. By preventing the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), neuronal death can be averted.

Antioxidant and Anti-inflammatory Effects

Oxidative stress and neuroinflammation are key contributors to neuronal damage in various neurological disorders.

-

Nrf2 Pathway Activation: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. It is plausible that compounds within Aconitum extracts could activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes that protect neurons from oxidative damage.

-

Inhibition of Pro-inflammatory Mediators: Neuroinflammation involves the activation of microglia and the release of pro-inflammatory cytokines. The anti-inflammatory properties of Aconitum extracts may involve the suppression of these inflammatory processes.

Experimental Evidence and Data

The neuroprotective effects of Aconitum extracts have been investigated in both in vitro and in vivo models.

In Vitro Studies

In vitro studies provide a controlled environment to investigate the direct effects of a substance on neuronal cells.

| Cell Line | Model of Neurotoxicity | Treatment | Key Findings | Reference |

| SH-SY5Y Human Neuroblastoma | High Glucose | Aconitum napellus extract | Increased cell viability |

In Vivo Studies

In vivo studies in animal models are crucial for evaluating the therapeutic potential of a compound in a whole organism.

| Animal Model | Condition | Treatment | Key Findings | Reference |

| Sprague Dawley Rats | Streptozotocin-induced diabetic neuropathy | Detoxified Aconitum napellus chloroform (B151607) extract | Improved myelination and reduced nerve fiber degeneration | |

| Rats | Middle Cerebral Artery Occlusion (MCAO) | Traditional Aconitum complex drug | Reduced cerebral infarction, improved neurobehavioral deficits, activated PI3K/Akt pathway |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings.

Cell Viability Assay (MTT Assay)

-

Objective: To assess the effect of Aconitum extract on the viability of neuronal cells.

-

Protocol:

-

Seed SH-SY5Y cells in a 96-well plate and culture until they reach approximately 80% confluency.

-

Induce neurotoxicity by exposing the cells to a high glucose medium.

-

Treat the cells with varying concentrations of the Aconitum extract for a specified duration (e.g., 24-48 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

-

Western Blot Analysis for Signaling Proteins

-

Objective: To determine the effect of Aconitum extract on the expression and phosphorylation of proteins in the PI3K/Akt pathway.

-

Protocol:

-

Treat neuronal cells or tissue homogenates with the Aconitum extract.

-

Lyse the cells or tissues to extract total protein.

-

Determine the protein concentration using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K and Akt.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Animal Model of Ischemic Stroke (MCAO)

-

Objective: To evaluate the neuroprotective effect of an Aconitum-containing formula in a model of ischemic stroke.

-

Protocol:

-

Anesthetize adult male rats.

-

Perform a middle cerebral artery occlusion (MCAO) by inserting a filament into the internal carotid artery to block blood flow to the middle cerebral artery.

-

After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

-

Administer the Aconitum formula or vehicle control at specific time points post-MCAO.

-

Assess neurological deficits using a standardized scoring system at various time points.

-

At the end of the experiment, sacrifice the animals and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.

-

Signaling Pathways and Experimental Workflow Diagrams

Proposed Neuroprotective Signaling Pathway of this compound

Caption: Proposed PI3K/Akt signaling pathway for this compound's neuroprotective effect.

General Experimental Workflow for Assessing Neuroprotection

Caption: A generalized workflow for investigating the neuroprotective properties of a compound.

Conclusion and Future Directions

The available evidence from studies on Aconitum plant extracts suggests a promising neuroprotective potential, possibly attributable in part to constituent alkaloids like this compound. The activation of the PI3K/Akt signaling pathway and the mitigation of apoptosis appear to be key mechanisms. However, it is crucial to underscore that research on the isolated compound this compound is lacking. Future research should focus on isolating this compound and directly evaluating its neuroprotective efficacy and mechanisms of action in various models of neurodegeneration and neuronal injury. Such studies will be essential to validate its potential as a therapeutic agent for neurological disorders. Furthermore, the inherent toxicity of Aconitum alkaloids necessitates careful dose-response studies and potential chemical modifications to enhance the therapeutic index.

References

- 1. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Neuroprotective Effects of Dried Tubers of Aconitum napellus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Neuroprotective Effects of Dried Tubers of Aconitum napellus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of Benzoylhypaconine with Neuronal Signaling Pathways

Introduction

Benzoylhypaconine (B8069442) is a C19-diterpenoid alkaloid derived from plants of the Aconitum genus, which have a long history in traditional medicine for treating pain and inflammation. As a member of the Aconitum alkaloid family, its pharmacological and toxicological properties are of significant interest to researchers and drug development professionals. This technical guide provides a comprehensive overview of the known and extrapolated interactions of this compound with neuronal signaling pathways, drawing from research on related Aconitum alkaloids. Due to a lack of specific experimental data for this compound, this guide synthesizes findings from studies on structurally similar diterpenoid alkaloids to infer its likely mechanisms of action.

Core Mechanisms of Action of Aconitum Alkaloids

The primary mechanism of action for many Aconitum alkaloids involves the modulation of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons.[1][2] The diverse effects of these alkaloids, ranging from analgesia to neurotoxicity, are largely attributable to their interactions with these ion channels.[1][3]

Data Presentation: Effects of Aconitum Alkaloids on Neuronal Targets

The following table summarizes quantitative data for various Aconitum alkaloids, providing insights into the potential activity of this compound.

| Alkaloid | Target | Effect | Potency (IC₅₀/EC₅₀/Kᵢ) | Reference |

| Aconitine | Voltage-gated Na⁺ channels (Site 2) | Agonist (suppresses inactivation) | Kᵢ ≈ 1 µM | [2] |

| Synaptosomal [Na⁺]ᵢ & [Ca²⁺]ᵢ | Increase | EC₅₀ ≈ 3 µM | [2] | |

| Noradrenaline Reuptake | Inhibition | - | [1] | |

| Lipo-aconitine (related structure) | MCF-7/ADR cancer cells | Antiproliferative | IC₅₀ = 7.02 µM | [4] |

| Aconitine (analgesia) | In vivo (mice) | Antinociceptive | ED₅₀ = 25 µg/kg | [2] |

| Less toxic monoesters | Voltage-gated Na⁺ channels | Blocker (use-dependent) | - | [1] |

| In vivo (mice) | Antinociceptive | ED₅₀ ≈ 20 mg/kg | [2] |

Interaction with Neuronal Signaling Pathways

Based on the known effects of related Aconitum alkaloids, this compound likely interacts with several key neuronal signaling pathways:

-

Ion Channel Modulation: The primary target is expected to be voltage-gated sodium channels. Depending on its specific structure as a monoester, it may act as a channel blocker, leading to a reduction in neuronal excitability.[1] This action is the basis for the analgesic and potential anti-epileptic effects observed with some Aconitum alkaloids.[1]

-

PI3K/Akt Signaling Pathway: Some studies on Aconitum coreanum extracts, which contain diterpenoid alkaloids, have shown activation of the PI3K/Akt signaling pathway.[5] This pathway is crucial for cell survival, growth, and proliferation, and its activation may underlie potential neuroprotective effects.

-

Nrf2-Mediated Signaling Pathway: Aconitum alkaloids have been shown to activate the Nrf2-mediated signaling pathway, which plays a key role in the cellular defense against oxidative stress.[6][7] This activation leads to the upregulation of antioxidant proteins and drug transporters like MRP2 and BCRP.[6][7]

-

Inflammatory Signaling Pathways: Diterpenoid alkaloids from Aconitum species have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines (e.g., IL-1β, IL-6, TNF-α).[4] This suggests an interaction with pathways like the NF-κB signaling cascade.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature on Aconitum alkaloids are provided below to facilitate further research.

1. Electrophysiological Recordings (Patch-Clamp)

-

Objective: To study the effects of alkaloids on voltage-gated ion channels in isolated neurons.

-

Cell Preparation: Primary neuronal cultures (e.g., dorsal root ganglion neurons, hippocampal neurons) or cell lines expressing specific ion channel subtypes (e.g., HEK293 cells) are prepared.

-

Recording Configuration: Whole-cell patch-clamp configuration is typically used to record ionic currents.

-

Protocol:

-

Cells are perfused with an external solution containing physiological ion concentrations.

-

A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.

-

The membrane patch under the pipette tip is ruptured to gain electrical access to the cell interior.

-

Voltage protocols are applied to elicit specific ion channel currents (e.g., a series of depolarizing steps to activate sodium channels).

-

The compound of interest (e.g., this compound) is applied via the perfusion system at various concentrations.

-

Changes in current amplitude, kinetics (activation, inactivation), and voltage-dependence are measured and analyzed.

-

2. Calcium Imaging

-

Objective: To measure changes in intracellular calcium concentration in response to alkaloid application, indicating effects on calcium channels or downstream signaling.

-

Cell Preparation: Neuronal cultures are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) or transfected with a genetically encoded calcium indicator (e.g., GCaMP).

-

Imaging Setup: A fluorescence microscope equipped with a sensitive camera is used to capture changes in fluorescence intensity.

-

Protocol:

-

Baseline fluorescence is recorded before application of the compound.

-

The alkaloid is added to the culture medium.

-

Fluorescence intensity is continuously monitored over time.

-

An increase in fluorescence indicates a rise in intracellular calcium.

-

Data is typically presented as a ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence relative to baseline (ΔF/F₀).

-

3. Western Blotting

-

Objective: To determine the effect of alkaloids on the expression or phosphorylation status of proteins in specific signaling pathways (e.g., PI3K/Akt, Nrf2, NF-κB).

-

Sample Preparation: Neuronal cells or brain tissue are treated with the alkaloid for a specified time. Cells or tissue are then lysed to extract total protein.

-

Protocol:

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by size using SDS-PAGE.

-

Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Nrf2).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the resulting light is detected to visualize the protein bands.

-

Band intensity is quantified to determine changes in protein levels.

-

Mandatory Visualizations

Caption: Proposed mechanism of this compound-induced analgesia.

Caption: Potential neuroprotective signaling pathways of this compound.

Caption: Hypothesized anti-inflammatory action of this compound.

While direct experimental evidence for the interaction of this compound with neuronal signaling pathways is limited, the extensive research on related Aconitum alkaloids provides a strong foundation for understanding its potential mechanisms of action. This compound likely modulates neuronal activity primarily through interaction with voltage-gated sodium channels, which underlies its potential analgesic properties. Furthermore, its engagement with intracellular signaling cascades such as the PI3K/Akt and Nrf2 pathways suggests potential for neuroprotective and anti-inflammatory effects. The experimental protocols and visualizations provided in this guide offer a framework for future investigations to elucidate the specific molecular interactions and therapeutic potential of this compound. Further research is warranted to validate these extrapolated mechanisms and to fully characterize the pharmacological profile of this complex natural product.

References

- 1. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxicological mechanisms of Aconitum alkaloids. | Semantic Scholar [semanticscholar.org]

- 4. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aconitum coreanum alleviates cerebral ischemic stroke through the PI3K/Akt signaling pathway in gerbils model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aconitum alkaloids, the major components of Aconitum species, affect expression of multidrug resistance-associated protein 2 and breast cancer resistance protein by activating the Nrf2-mediated signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aconitum alkaloids, the major components of Aconitum species, affect expression of multidrug resistance-associated protein 2 and breast cancer resistance protein by activating the Nrf2-mediated signalling pathway. | Semantic Scholar [semanticscholar.org]

Discovery and Isolation of Benzoylhypaconine from Novel Aconitum Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the discovery, isolation, and characterization of Benzoylhypaconine, a C19-diterpenoid alkaloid, from Aconitum species. While this document outlines a generalized workflow applicable to novel species, it is synthesized from established protocols for isolating similar alkaloids from known Aconitum plants, such as Aconitum carmichaeli and Aconitum kusnezoffii.[1][2] this compound, a monoester diterpenoid alkaloid (MDA), is noted for its pharmacological and toxicological significance, albeit with generally lower toxicity than its diester counterparts.[1]

Introduction to this compound and Aconitum Alkaloids

The genus Aconitum, comprising over 250 species, is a rich source of structurally complex diterpenoid alkaloids.[3] These alkaloids are broadly classified into three main types: diester-diterpenoid alkaloids (DDAs), monoester-diterpenoid alkaloids (MDAs), and amine alcohol-type alkaloids.[2] this compound (BHA) belongs to the MDA group, which also includes benzoylaconine (B606023) (BAC) and benzoylmesaconine (B1261751) (BMA).[1][2] These compounds are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including anti-inflammatory and analgesic properties.[2] The isolation and characterization of these alkaloids are crucial steps in drug discovery and development.

Experimental Protocols

The following sections detail a robust, multi-step process for the isolation and identification of this compound from a novel or uncharacterized Aconitum species.

Plant Material Collection and Preparation

-

Collection : Tubers of the novel Aconitum species should be collected, preferably during the dormant season when alkaloid content is highest. Proper botanical identification is critical to ensure species authenticity.

-

Preparation : The collected tubers are washed, dried in a shaded, well-ventilated area or in an oven at a controlled temperature (40-50°C) to prevent degradation of thermolabile compounds. The dried material is then pulverized into a coarse powder (typically 40-60 mesh) to increase the surface area for efficient extraction.

Extraction of Total Alkaloids

An acid-base extraction method is commonly employed to selectively extract the alkaloids.

-

Maceration/Soxhlet Extraction : The powdered plant material is macerated with an acidic aqueous solution (e.g., 0.5% HCl) or an organic solvent like 70-95% ethanol (B145695) or methanol. Heat reflux or ultrasonic treatment can be used to enhance extraction efficiency.

-

Acidification and Filtration : The extract is filtered, and the filtrate is concentrated under reduced pressure using a rotary evaporator. The resulting residue is then dissolved in a dilute acid solution (e.g., 1-2% HCl) to protonate the alkaloids, rendering them water-soluble.

-

Defatting : The acidic aqueous solution is washed with a nonpolar organic solvent such as petroleum ether or hexane (B92381) to remove fats, pigments, and other non-alkaloidal components.

-

Basification and Extraction : The pH of the aqueous layer is adjusted to 9-10 with an alkali solution (e.g., ammonia (B1221849) water). This deprotonates the alkaloids, making them soluble in organic solvents. The total alkaloids are then extracted using a solvent like chloroform (B151607) or dichloromethane.

-

Concentration : The organic layers are combined, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the crude total alkaloid extract.

Isolation and Purification of this compound

The crude alkaloid mixture, containing numerous structurally similar compounds, requires advanced chromatographic techniques for the separation of individual components.

-

Column Chromatography (Initial Fractionation) : The crude extract is subjected to column chromatography on silica (B1680970) gel or alumina. A gradient elution is performed with a solvent system such as a mixture of chloroform and methanol, gradually increasing the polarity to separate the alkaloids into several fractions based on their polarity.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : Fractions identified as containing this compound (based on preliminary analysis like TLC or analytical HPLC) are further purified using Prep-HPLC with a C18 reversed-phase column. A typical mobile phase would be a gradient of acetonitrile (B52724) and water (containing a modifier like formic acid or ammonium (B1175870) acetate) to achieve high-resolution separation.

-

Alternative Advanced Techniques : pH-zone-refining counter-current chromatography (CCC) is another powerful technique for separating Aconitum alkaloids, especially when dealing with compounds that have low UV absorbance. This method separates compounds based on their pKa values and partitioning behavior in a biphasic solvent system.

Structural Elucidation and Purity Assessment

The purified compound is subjected to various analytical techniques to confirm its structure and assess its purity.

-

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential for the complete structural elucidation of the molecule, confirming the connectivity of atoms and the stereochemistry.

-

Purity Analysis : The purity of the isolated this compound is determined using analytical High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD). A purity level of >95% is generally required for biological assays.

Quantitative Data Summary

The following table summarizes the key quantitative data that should be recorded during the isolation and characterization of this compound. The values presented are hypothetical and serve as a template for data presentation.

| Parameter | Method | Typical Value/Result | Reference |

| Extraction Yield | |||

| Crude Alkaloid Extract | Gravimetric Analysis | 1.5 - 3.0% (w/w) of dried plant material | [1] |

| Purification Yield | |||

| Purified this compound | Gravimetric/HPLC Quantification | 50 - 150 mg from 10g of crude extract | N/A |

| Purity Assessment | |||

| Purity of this compound | HPLC-DAD (at 230 nm) | > 98% | [2] |

| Structural Characterization | |||

| Molecular Formula | HR-ESI-MS | C32H45NO10 | N/A |

| Molecular Weight | ESI-MS | [M+H]⁺ at m/z 604.3 | N/A |

| ¹H and ¹³C NMR Data | NMR Spectroscopy | Chemical shifts (δ) in ppm | N/A |

| Analytical Quantification | |||

| Lower Limit of Quantification (LLOQ) | UPLC-ESI-MS | 2.02 ng/mL | [2] |

Visualizations: Workflows and Classifications

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental and logical workflows.

Caption: Workflow for the isolation and identification of this compound.

Caption: Classification of Aconitum alkaloids showing this compound.

References

Unveiling the Cytotoxic Potential of Aconitum Alkaloids in Oncology: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

While specific data on the cytotoxicity of Benzoylhypaconine on cancer cell lines is not available in the current body of scientific literature, extensive research has been conducted on the broader class of Aconitum diterpenoid alkaloids, to which this compound belongs. This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of these related alkaloids, offering valuable insights for researchers in oncology and drug discovery. This document summarizes the cytotoxic effects of various Aconitum alkaloids on different cancer cell lines, details the experimental protocols utilized in these studies, and visualizes the potential mechanisms of action.

Quantitative Cytotoxicity Data

The cytotoxic activity of Aconitum diterpenoid alkaloids has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, are summarized below.

| Alkaloid Type | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| C19-Diterpenoid | 8-O-Azeloyl-14-benzoylaconine | HCT-15 (Colon) | ~10-20 | [1] |

| C19-Diterpenoid | 8-O-Azeloyl-14-benzoylaconine | A549 (Lung) | ~10-20 | [1] |

| C19-Diterpenoid | 8-O-Azeloyl-14-benzoylaconine | MCF-7 (Breast) | ~10-20 | [1] |

| C19-Diterpenoid | Lipomesaconitine | KB (Nasopharyngeal) | 9.9 | [2] |

| C19-Diterpenoid | Lipomesaconitine | A549, MDA-MB-231, MCF-7, KB-VIN | 17.2 - 21.5 | [2] |

| C19-Diterpenoid | Lipoaconitine | A549, MDA-MB-231, MCF-7, KB, KB-VIN | 13.7 - 20.3 | [2] |

| C19-Diterpenoid | Lipojesaconitine | A549, MDA-MB-231, MCF-7, KB | 6.0 - 7.3 | [2] |

| C19-Diterpenoid | Lipojesaconitine | KB-VIN (Multidrug-Resistant) | 18.6 | [2] |

| C19-Diterpenoid | 15-hydroxyldelphisine | SK-OV-3 (Ovarian) | 43.78 | [3] |

| C20-Diterpenoid | Pseudokobusine 11-3'-trifluoromethylbenzoate (94) | DU145, KB, KB-VIN | 11.9 - 14.9 | [4] |

| Bis-diterpenoid | bis-[O-(14-benzoylaconine-8-yl)]-suberate (48) | A-549, HCT-15, MCF-7 | <28 | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the cytotoxicity studies of Aconitum alkaloids.

Cell Culture and Maintenance

Human cancer cell lines, such as A549 (lung carcinoma), DU145 (prostate carcinoma), KB (nasopharyngeal carcinoma), and its multidrug-resistant subline KB-VIN, HCT-15 (colon carcinoma), and MCF-7 (breast carcinoma), are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

1. Sulforhodamine B (SRB) Assay:

This assay is used to determine cell density based on the measurement of cellular protein content.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: After treatment, cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: The plates are washed with water and stained with 0.4% SRB solution for 30 minutes at room temperature.

-

Absorbance Measurement: The protein-bound dye is solubilized with 10 mM Tris base solution, and the absorbance is measured at 515 nm using a microplate reader. The GI50 (Growth Inhibition 50) value is then calculated.[4]

2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding and Treatment: Similar to the SRB assay, cells are seeded in 96-well plates and treated with the test compounds.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: The absorbance is read at a wavelength of 570 nm. The IC50 value is determined from the dose-response curve.

Apoptosis and Cell Cycle Analysis

The anticancer activities of Aconitum alkaloids are often attributed to the induction of apoptosis and interference with the cell cycle.[1]

-

Flow Cytometry: Apoptosis can be quantified using Annexin V-FITC and propidium (B1200493) iodide (PI) staining followed by flow cytometry. Cell cycle analysis is performed by staining cells with PI and analyzing the DNA content using a flow cytometer.

-

Mechanism of Action: Studies suggest that some Aconitum alkaloids can downregulate the expression of anti-apoptotic proteins like P-glycoprotein (Pgp) and affect apoptosis-related genes and the mitogen-activated protein kinase (MAPK) signal transduction system.[1] Aconitine (B1665448), for instance, has been shown to inhibit the proliferation, invasion, and migration of tumor cells by regulating Bcl-2 expression and activating caspase-3.[5]

Visualizing the Mechanisms of Action

The following diagrams illustrate the general experimental workflow for assessing cytotoxicity and a potential signaling pathway involved in the anticancer effects of Aconitum alkaloids.

Caption: A generalized workflow for determining the cytotoxicity of Aconitum alkaloids.

Caption: A potential signaling pathway for Aconitum alkaloid-induced apoptosis.

Conclusion

While data on this compound remains elusive, the broader family of Aconitum diterpenoid alkaloids demonstrates significant cytotoxic potential against a variety of cancer cell lines. The information presented in this guide, including IC50 values, detailed experimental protocols, and proposed mechanisms of action, provides a solid foundation for future research into this promising class of natural compounds for cancer therapy. Further investigation is warranted to isolate and evaluate the specific activities of individual alkaloids like this compound and to fully elucidate their molecular targets and signaling pathways.

References

- 1. Anticancer Activities of C18-, C19-, C20-, and Bis-Diterpenoid Alkaloids Derived from Genus Aconitum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two decades of advances in diterpenoid alkaloids with cytotoxicity activities - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03911A [pubs.rsc.org]

- 4. Evaluation of Aconitum diterpenoid alkaloids as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Antitumor effects and potential mechanisms of aconitine based on preclinical studies: an updated systematic review and meta-analysis [frontiersin.org]

The Detoxification of Hypaconitine: A Technical Guide to the Hydrolysis of a Toxic Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypaconitine (B608023), a highly toxic C19 diester-diterpenoid alkaloid found in plants of the Aconitum genus, poses a significant risk of cardiotoxicity and neurotoxicity. The primary detoxification pathway for this potent compound is through enzymatic hydrolysis, which converts it into the significantly less toxic monoester-diterpenoid alkaloid, benzoylhypaconine (B8069442). This transformation involves the cleavage of the acetyl group at the C8 position. Understanding the specifics of this detoxification process is crucial for the safe use of Aconitum-derived traditional medicines and for the development of potential therapeutic applications of its less toxic metabolites. This technical guide provides an in-depth overview of the enzymatic hydrolysis of hypaconitine to this compound, including relevant experimental protocols and a summary of the key metabolic pathways involved.

The Core Detoxification Reaction: Hydrolysis

The central detoxification mechanism is the hydrolysis of the C8-acetyl ester bond of hypaconitine, yielding this compound. This reaction dramatically reduces the toxicity of the parent compound. While further metabolism of this compound occurs, this initial hydrolysis is the most critical step in mitigating the acute toxicity of hypaconitine.

The primary enzymes implicated in this hydrolysis are carboxylesterases (CES), with human carboxylesterase 1 (hCE1) and human carboxylesterase 2 (hCE2) being the most important in drug metabolism.[1] hCE1 is predominantly expressed in the liver, while hCE2 is abundant in the intestine.[1]

Experimental Protocols for In Vitro Hydrolysis

The following protocols provide a framework for studying the enzymatic hydrolysis of hypaconitine to this compound in a laboratory setting.

Protocol 1: In Vitro Incubation with Rat Liver Microsomes

This protocol is designed to assess the metabolic stability and hydrolysis of hypaconitine using a complex enzyme source that contains a variety of drug-metabolizing enzymes, including carboxylesterases and cytochrome P450s.

Materials:

-

Hypaconitine

-

Rat liver microsomes (RLM)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

NADPH regenerating system (optional, to assess oxidative metabolism in parallel)

-

Acetonitrile (B52724) (ice-cold, for reaction quenching)

-

Internal standard (e.g., lappaconitine) for LC-MS/MS analysis

-

96-well plates or microcentrifuge tubes

-

Incubator/shaking water bath (37°C)

-

Centrifuge

Procedure:

-

Preparation of Incubation Mixture: In a 96-well plate or microcentrifuge tubes, prepare the incubation mixture (final volume of 200 µL) by adding the following in order:

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Rat liver microsomes (final protein concentration of 0.5 mg/mL)

-

Hypaconitine (final concentration of 1 µM, dissolved in a suitable solvent like methanol (B129727) or DMSO, final solvent concentration ≤ 1%)

-

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

-

Initiation of Reaction: For assessing total metabolism (hydrolysis and oxidation), add the NADPH regenerating system. For focusing on hydrolytic pathways, NADPH can be omitted.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding 2 volumes (400 µL) of ice-cold acetonitrile containing the internal standard.

-

Sample Processing: Vortex the samples and centrifuge at a high speed (e.g., 13,000 x g) for 15 minutes to precipitate the proteins.

-

Analysis: Transfer the supernatant to a new plate or vials for analysis by a validated LC-MS/MS method to quantify the remaining hypaconitine and the formed this compound.

Protocol 2: Carboxylesterase Activity Assay with Recombinant Human Carboxylesterases (hCE1 and hCE2)

This protocol allows for the specific investigation of the role of hCE1 and hCE2 in the hydrolysis of hypaconitine and the determination of enzyme kinetic parameters.

Materials:

-

Hypaconitine

-

Recombinant human carboxylesterase 1 (hCE1) and 2 (hCE2)

-

Phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (ice-cold)

-

Internal standard

-

Microplate reader or LC-MS/MS system

Procedure:

-

Preparation of Reaction Mixture: In a suitable reaction vessel, combine the phosphate buffer and the recombinant hCE1 or hCE2 enzyme at a predetermined concentration.

-

Substrate Addition: Add hypaconitine at various concentrations (e.g., ranging from 0.1 µM to 100 µM) to initiate the reaction. The final volume should be kept constant.

-

Incubation: Incubate the mixture at 37°C for a time period determined to be within the linear range of product formation.

-

Reaction Termination: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Analysis: Quantify the amount of this compound formed using a validated analytical method, such as HPLC or LC-MS/MS.

-

Kinetic Analysis: Plot the initial velocity of this compound formation against the hypaconitine concentration. Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km (Michaelis constant) and Vmax (maximum reaction velocity). The intrinsic clearance (CLint) can then be calculated as Vmax/Km.

Quantitative Data on Hypaconitine Metabolism

While specific kinetic parameters for the hydrolysis of hypaconitine to this compound are not extensively published, the following table presents hypothetical data to illustrate how such information would be structured for comparative analysis. This data is based on the known substrate specificities of CES1 and CES2, where CES1 generally prefers substrates with a small alcohol and large acyl group, while CES2 prefers the opposite. Given the structure of hypaconitine, both enzymes could potentially contribute to its hydrolysis.

| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | CLint (Vmax/Km) (µL/min/mg protein) |

| Human Liver Microsomes | Hypaconitine | 50 | 10 | 200 |

| Human Intestinal Microsomes | Hypaconitine | 30 | 5 | 167 |

| Recombinant hCE1 | Hypaconitine | 60 | 12 | 200 |

| Recombinant hCE2 | Hypaconitine | 40 | 8 | 200 |

Note: The data in this table is illustrative and not based on published experimental values for hypaconitine.

Metabolic Pathways and Experimental Workflows

The detoxification of hypaconitine is a multi-step process. The initial and most critical step is the hydrolysis to this compound. Subsequently, this compound can undergo further metabolism, primarily through oxidation reactions catalyzed by cytochrome P450 enzymes.

Signaling Pathway of Hypaconitine Detoxification

The following diagram illustrates the primary detoxification pathway of hypaconitine.

Caption: Primary metabolic pathway of hypaconitine detoxification.

Experimental Workflow for In Vitro Metabolism Study

The workflow for a typical in vitro metabolism study of hypaconitine is depicted below.

Caption: General workflow for an in vitro hypaconitine metabolism study.

Conclusion

The enzymatic hydrolysis of hypaconitine to this compound is a critical detoxification step that significantly reduces its toxicity. This process is likely mediated by carboxylesterases, particularly CES1 in the liver and CES2 in the intestine. The provided experimental protocols offer a foundation for researchers to investigate this biotransformation in detail, enabling the determination of key kinetic parameters and a better understanding of the factors influencing this detoxification pathway. Further research to definitively identify the specific enzymes and their catalytic efficiencies is essential for a complete understanding of hypaconitine metabolism and for ensuring the safety and efficacy of related herbal medicines.

References

A Technical Guide to the Role of Ester Hydrolysis in Reducing Aconitum Alkaloid Toxicity

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aconitum species, widely used in traditional medicine for their potent analgesic and anti-inflammatory properties, contain a class of highly toxic C19-diterpenoid alkaloids, primarily aconitine (B1665448), mesaconitine (B191843), and hypaconitine (B608023). The therapeutic application of these plants is critically dependent on processing methods that mitigate their inherent toxicity. The principal mechanism of detoxification is the hydrolysis of the ester groups on the alkaloid structure. This guide provides a detailed examination of this process, summarizing the quantitative reduction in toxicity, outlining the molecular mechanisms of toxicity, and presenting detailed experimental protocols for analysis and evaluation. Through controlled hydrolysis, highly toxic diester-diterpenoid alkaloids (DDAs) are converted into significantly less toxic monoester-diterpenoid alkaloids (MDAs) and virtually non-toxic amine-diterpenoid alkaloids, enabling a safer therapeutic window.

Introduction to Aconitum Alkaloids

The genus Aconitum, part of the Ranunculaceae family, encompasses over 400 species.[1] For centuries, the roots of these plants have been used in Traditional Chinese Medicine (TCM) and other Asian medical systems to treat conditions like rheumatoid arthritis, cardiovascular diseases, and severe pain.[1][2][3] The primary bioactive constituents are C19-diterpenoid alkaloids, which are classified based on the ester groups attached to their complex hexacyclic skeleton.[1][4]

These alkaloids are potent cardiotoxins and neurotoxins, with a narrow therapeutic index.[5][6] The most toxic are the diester-diterpenoid alkaloids (DDAs), including aconitine (AC), mesaconitine (MA), and hypaconitine (HA).[1] Accidental ingestion of raw or improperly processed aconite can lead to severe poisoning and death.[7] Consequently, traditional and modern processing methods are essential to reduce toxicity before clinical use.[6][[“]] The cornerstone of this detoxification is ester hydrolysis, a chemical process that cleaves the ester bonds, fundamentally altering the molecule's toxicity profile.[5][9]

The Chemistry of Detoxification: Ester Hydrolysis

The toxicity of Aconitum alkaloids is intrinsically linked to the presence of two key ester groups: an acetyl group at the C8 position and a benzoyl group at the C14 position.[5][9] Hydrolysis, typically achieved through heating, boiling, or steaming, targets these groups.[6][[“]][10]

The process occurs in a stepwise manner:

-

Deacetylation : The acetyl group at C8 is more susceptible to hydrolysis than the benzoyl group.[10] Its removal converts the highly toxic DDA (e.g., Aconitine) into a less toxic monoester-diterpenoid alkaloid (MDA), such as benzoylaconine (B606023) (BAC).[11][12]

-

Debenzoylation : Further hydrolysis cleaves the more resistant benzoyl group at C14.[10] This step transforms the MDA into an almost non-toxic amine-diterpenoid alkaloid, such as aconine (B1215550) (ACN).[11][12]

This transformation from a diester to a monoester and finally to an amine alcohol is the fundamental chemical principle behind the detoxification of Aconitum.[5][13]

Quantitative Impact of Hydrolysis on Toxicity

The stepwise hydrolysis of ester groups leads to a dramatic and quantifiable reduction in toxicity. This is most clearly demonstrated by comparing the median lethal dose (LD50) of aconitine with its hydrolyzed derivatives. The toxicity of benzoylaconine is reported to be 1/50th to 1/500th that of aconitine, while aconine's toxicity is only 1/2000th to 1/4000th of the parent compound.[11]

Table 1: Comparative Toxicity of Aconitine and its Hydrolysis Products in Mice

| Compound | Chemical Class | Administration Route | LD50 (mg/kg) | Toxicity Relative to Aconitine | Reference(s) |

|---|---|---|---|---|---|

| Aconitine | Diester (DDA) | Oral | 1.8 | 1x | [5][14] |

| Aconitine | Diester (DDA) | Intravenous | 0.200 | 1x | [15] |

| Benzoylaconine | Monoester (MDA) | Intravenous | 7.60 | ~1/38th | [5][14][15] |

| Aconine | Amine Alkaloid | Intravenous | 34.0 | ~1/170th |[15] |

Processing methods like boiling and steaming are designed to facilitate this hydrolysis. The duration of processing directly impacts the relative concentrations of DDAs, MDAs, and amine alkaloids, and thus the overall toxicity of the final product.

Table 2: Effect of Processing on Aconitum Alkaloid Content

| Processing Method | Duration | Aconitine Reduction | Benzoylaconine Increase | Aconine Increase | Reference(s) |

|---|---|---|---|---|---|

| Steaming (120°C) | 10 min | 90.4% | 4.5-fold | 1.5-fold | [10] |

| Steaming (120°C) | 120 min | 99.8% | 7.9-fold | 10.3-fold | [10] |

| Boiling | 30 min | Significant reduction | - | - | [1] |

| Boiling | 60 min | Further reduction | - | - | [1] |

| Boiling | 120 min | Undetectable levels | - | - |[1] |

Molecular Mechanisms of Aconitine Toxicity

The high toxicity of diester-diterpenoid alkaloids like aconitine stems primarily from their potent effects on voltage-gated sodium channels (VGSCs) in excitable cell membranes, including neurons and cardiomyocytes.[1][16]

-

Sodium Channel Activation : Aconitine binds to site II of the VGSC, causing the channel to open at the resting membrane potential and inhibiting its inactivation.[1][16] This leads to a persistent influx of Na+ ions into the cell.

-

Intracellular Ion Imbalance : The sustained Na+ influx depolarizes the cell membrane and leads to an overload of intracellular Na+. This disrupts the function of the Na+/Ca2+ exchanger, causing a secondary massive influx and overload of intracellular Ca2+.[16][17]

-

Cellular Damage and Apoptosis : Calcium overload triggers a cascade of detrimental downstream effects, including:

-

Mitochondrial Dysfunction : Increased mitochondrial reactive oxygen species (mtROS) production and oxidative stress.[16]

-

Inflammasome Activation : Activation of the NLRP3 inflammasome signaling pathway, leading to the release of pro-inflammatory cytokines like IL-1β and IL-18.[16][17]

-

Apoptosis : Activation of apoptotic pathways involving caspases and Bcl-2 family proteins.[18]

-

In the heart, these events manifest as severe arrhythmias, including ventricular tachycardia and fibrillation, which are the common causes of death in aconite poisoning.[17] The hydrolysis of the ester groups, particularly the one at C8, significantly reduces the alkaloid's binding affinity for the sodium channel, thereby mitigating this entire toxic cascade.[1]

Methodologies for Analysis and Evaluation